molecular formula C11H18O3 B15327662 5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one

5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one

Cat. No.: B15327662
M. Wt: 198.26 g/mol
InChI Key: HGNNAVPDLODZKS-UHFFFAOYSA-N
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Description

5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a methoxypropanoyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one typically involves the reaction of 2,2-dimethylcyclopentanone with 3-methoxypropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 5-(3-Carboxypropanoyl)-2,2-dimethylcyclopentan-1-one.

    Reduction: 5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropanoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxypropanoyl)-2,2-dimethylcyclopentan-1-one is unique due to its combination of a cyclopentanone ring with a methoxypropanoyl group and two methyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

5-(3-methoxypropanoyl)-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C11H18O3/c1-11(2)6-4-8(10(11)13)9(12)5-7-14-3/h8H,4-7H2,1-3H3

InChI Key

HGNNAVPDLODZKS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=O)C(=O)CCOC)C

Origin of Product

United States

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